molecular formula C8H9N5OS B2532083 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide CAS No. 924869-07-8

2-Hydrazino-1,3-benzothiazole-6-carbohydrazide

Cat. No.: B2532083
CAS No.: 924869-07-8
M. Wt: 223.25
InChI Key: JTWKTGKIUURTLG-UHFFFAOYSA-N
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Description

Structural Overview of Benzothiazole Derivatives

Benzothiazole derivatives constitute a class of bicyclic heterocyclic compounds characterized by a benzene ring fused to a five-membered thiazole ring containing nitrogen and sulfur atoms. The planar structure of the benzothiazole core enables extensive π-electron delocalization, conferring unique electronic properties critical for interactions with biological targets. Substituents at the 2- and 6-positions significantly modulate reactivity, as exemplified by 2-hydrazino-1,3-benzothiazole-6-carbohydrazide, where the hydrazino (-NHNH₂) and carbohydrazide (-CONHNH₂) groups introduce multiple sites for hydrogen bonding and coordination.

Key structural features include:

  • Aromatic system : The fused benzene-thiazole system exhibits resonance stabilization, with sulfur's electron-withdrawing effect polarizing the ring.
  • Substituent effects : Electrophilic substitution occurs preferentially at the 4- and 6-positions due to the thiazole ring's electronic influence.
  • Conformational rigidity : The planar structure restricts rotational freedom, enhancing target binding specificity.

Significance of Hydrazine and Carbohydrazide Functional Groups

The hydrazine and carbohydrazide moieties in this compound enable diverse chemical interactions:

Functional Group Chemical Properties Biological Relevance
Hydrazino (-NHNH₂) - Forms Schiff bases with carbonyls
- Participates in redox reactions
- Chelates metal ions in enzyme active sites
- Mediates free radical scavenging
Carbohydrazide (-CONHNH₂) - Generates stable hydrazones
- Acts as bidentate ligand
- Enhances solubility for membrane permeability
- Stabilizes protein-ligand complexes through H-bonding

These groups synergistically enhance the compound's ability to interact with biological macromolecules, as demonstrated in studies of antifungal and antitumor activities.

Historical Development and Research Milestones

The evolution of benzothiazole chemistry spans three key phases:

  • Foundational discoveries (1887–1950)

    • A.W. Hofmann's 1887 synthesis of 2-substituted benzothiazoles established core cyclization methodologies.
    • 1930s: Identification of benzothiazoles in natural products like firefly luciferin spurred interest in bioactivity.
  • Pharmacological exploration (1960–2000)

    • 1972: First reported hydrazino-benzothiazole derivatives showed tuberculostatic activity.
    • 1990s: Structure-activity relationship (SAR) studies revealed the importance of 6-position substitutions for target specificity.
  • Modern applications (2001–present)

    • 2016: Crystal structure determination of this compound confirmed its planar geometry and H-bonding network.
    • 2024: Computational studies using DFT/B3LYP methods quantified orbital interactions, showing a HOMO-LUMO gap of 0.1841 eV that correlates with reactivity.

Recent advances in green synthesis techniques have improved yields to >80% using nanocatalysts, enabling large-scale production for biomedical research.

Properties

IUPAC Name

2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5OS/c9-12-7(14)4-1-2-5-6(3-4)15-8(11-5)13-10/h1-3H,9-10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWKTGKIUURTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)SC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Applications

Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It acts as a building block for constructing more complex molecules, facilitating various chemical reactions due to its unique functional groups. The hydrazine moiety allows for nucleophilic reactions, while the benzothiazole structure contributes to the compound's reactivity and stability in different environments.

Biological Applications

Enzyme Mechanisms and Biomolecule Detection
In biological research, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is utilized to study enzyme mechanisms. It can act as a probe for detecting specific biomolecules, aiding in understanding various biochemical pathways. Its ability to form covalent bonds with target biomolecules allows it to alter their functions, making it a valuable tool in biochemical studies.

Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound. The following table summarizes its efficacy against various bacterial strains:

OrganismMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Enterococcus faecalis40 µg/mL29
Pseudomonas aeruginosa50 µg/mL24
Salmonella typhi45 µg/mL30
Klebsiella pneumoniae50 µg/mL19

These findings indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone.

Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies assessed its cytotoxic effects on various cancer cell lines, summarized in the table below:

Cell LineIC50 (µM)
MCF-712.41
HCT-1169.71
HepG220.19
PC37.36

These results reveal that the compound effectively inhibits cell growth and induces apoptosis in treated cells.

Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole ring or the hydrazine functional groups can enhance or diminish its efficacy against specific targets. For instance, substituents on the benzothiazole moiety have been shown to influence both antimicrobial and anticancer activities.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antibacterial Study : A comparative study of various benzothiazole derivatives found that those containing hydrazine groups exhibited enhanced antibacterial activity compared to their non-hydrazine counterparts.
  • Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability and alterations consistent with apoptotic processes.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, correlating with decreased cytokine levels .

Comparison with Similar Compounds

Physicochemical Properties

Property 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide 2-Hydrazino-6-methoxy-1,3-benzothiazole 2-Hydrazino-5-(trifluoromethyl)-1,3-benzothiazole
Molecular Weight (g/mol) 223.26 195.24 233.21
Melting Point (°C) Not reported 164–167 Not reported
Purity 95% 95% Not reported
Solubility Likely polar (due to carbohydrazide) Moderate (methoxy enhances solubility) Low (CF₃ increases hydrophobicity)

Critical Analysis of Research Findings

  • Antifungal vs. Antimicrobial Focus: While this compound targets fungi , its fluoro- and nitro-substituted analogues show broader antibacterial activity . This suggests substituent-directed specificity.
  • Synthetic Challenges : Lower yields (e.g., 48% for GG4 ) highlight the difficulty of introducing bulky substituents, necessitating optimization.

Biological Activity

2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C8H9N5OS and a molecular weight of 223.26 g/mol, this compound is characterized by its unique hydrazine and benzothiazole moieties, which contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydrazine and carbohydrazide groups can form covalent bonds with specific targets, potentially altering their function. This interaction can lead to various biochemical outcomes, including inhibition of enzyme activity and modulation of signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, showing promising results:

Organism Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These findings indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM)
MCF-712.41
HCT-1169.71
HepG220.19
PC37.36

The results indicate that the compound effectively inhibits cell growth, with a notable impact on cell cycle progression leading to apoptosis in treated cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole ring or the hydrazine functional groups can enhance or diminish its efficacy against specific targets. For instance, substituents on the benzothiazole moiety have been shown to influence both antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antibacterial Study : A study comparing various benzothiazole derivatives found that those containing hydrazine groups exhibited enhanced antibacterial activity compared to their non-hydrazine counterparts.
  • Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability and alterations in cell morphology consistent with apoptotic processes.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, correlating with decreased cytokine levels.

Q & A

Q. What established synthetic routes are available for 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via a two-step process. First, benzo[d]thiazol-2-amine derivatives are prepared by reacting substituted anilines with sodium thiocyanate in bromine/glacial acetic acid. The resulting amine is then treated with hydrazine hydrochloride in ethylene glycol under reflux (2 hours) to yield 2-hydrazinylbenzothiazole intermediates . For the carbohydrazide moiety, hydrazine hydrate can react with ester precursors (e.g., chloroacetyl chloride derivatives) under reflux in ethanol, followed by condensation with aldehydes/ketones to form hydrazone-hydrazide hybrids . Optimization includes monitoring reaction progress via TLC, adjusting molar ratios (e.g., 1.5 mmol hydrazine to 2.2 mmol ketone), and recrystallization from ethanol or ethyl acetate for purification .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and confirm distinct product spots (e.g., using silica gel plates with ethyl acetate/hexane eluents) .
  • Spectroscopy :
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3200–3300 cm⁻¹ for hydrazine, C=O at ~1650–1700 cm⁻¹ for carbohydrazide) .
  • NMR (¹H and ¹³C) : Confirms substitution patterns (e.g., aromatic protons in benzothiazole at δ 7.0–8.0 ppm) and hydrazone proton environments (δ 8.5–10.0 ppm) .
  • Melting Point Analysis : Validates purity (e.g., sharp melting points within 1–2°C ranges) .

Advanced Research Questions

Q. How can researchers design experiments to synthesize bioactive derivatives via hydrazone formation, and what challenges arise in cyclization reactions?

  • Methodological Answer :
  • Hydrazone Synthesis : Equimolar hydrazides (e.g., this compound) are condensed with aldehydes/ketones in ethanol under catalytic acetic acid. For example, refluxing with 4-methoxyacetophenone yields hydrazone intermediates, which are cyclized using acetic anhydride to form oxadiazine or pyridazinone derivatives .
  • Cyclization Challenges :
  • Byproduct Formation : Competing pathways (e.g., dimerization) require strict stoichiometric control and inert atmospheres.
  • Reaction Monitoring : Use TLC to track cyclization completion. Adjust heating duration (e.g., 7–9 hours for indeno[1,2-c]pyrazol-4-ones) .
  • Purification : Column chromatography or repeated recrystallization (e.g., from chloroform) resolves impurities .

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine IR, NMR, and mass spectrometry. For instance, ambiguous NOE effects in NMR can be clarified via X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) .
  • Isomer Discrimination : Hydrazone (E/Z) isomerism may cause split peaks in NMR. Use variable-temperature NMR or computational modeling (DFT) to predict stable conformers .
  • Impurity Analysis : Recrystallization solvents (e.g., ethanol vs. ethyl acetate) impact crystal lattice formation, affecting purity metrics .

Q. What strategies optimize the synthesis of heterocyclic derivatives for biological activity screening?

  • Methodological Answer :
  • Scaffold Diversification : React the carbohydrazide group with electrophiles (e.g., benzoyl chloride) to form acylated derivatives .
  • High-Throughput Pipelines : Use automated platforms for parallel synthesis (e.g., 96-well plates) with standardized conditions (e.g., 5-hour reflux in ethanol for hydrazones) .
  • Biological Testing : Prioritize derivatives with enhanced solubility (e.g., sulfonate or glycosyl substitutions) for in vitro assays. Reference SAR studies on pyridazinones for antiplatelet or antidiabetic activity .

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